molecular formula C14H14BrNO3 B13099983 tert-Butyl 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

tert-Butyl 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Cat. No.: B13099983
M. Wt: 324.17 g/mol
InChI Key: YPEMJWUOFHPBMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a brominated dihydroisoquinoline derivative featuring a tert-butyl carboxylate ester group. This compound is structurally characterized by a fused bicyclic aromatic system (isoquinoline) with a ketone group at position 1, a bromine substituent at position 7, and a bulky tert-butyl ester at position 3. The tert-butyl ester group enhances solubility in organic solvents and may influence crystallization behavior .

Properties

Molecular Formula

C14H14BrNO3

Molecular Weight

324.17 g/mol

IUPAC Name

tert-butyl 7-bromo-1-oxo-2H-isoquinoline-4-carboxylate

InChI

InChI=1S/C14H14BrNO3/c1-14(2,3)19-13(18)11-7-16-12(17)10-6-8(15)4-5-9(10)11/h4-7H,1-3H3,(H,16,17)

InChI Key

YPEMJWUOFHPBMG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CNC(=O)C2=C1C=CC(=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylate typically involves multiple steps starting from commercially available precursors. One common synthetic route includes the following steps:

    Esterification: The formation of the tert-butyl ester group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 7 undergoes nucleophilic substitution under transition-metal catalysis, enabling Suzuki-Miyaura and Ullmann-type couplings:

  • Suzuki-Miyaura Cross-Coupling :
    Reacting with aryl boronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (80°C, 12 h) yields biaryl derivatives. For example:

    tert Butyl 7 bromo 1 oxo +PhB OH 2Pd PPh tert Butyl 7 phenyl 1 oxo (85% yield)\text{tert Butyl 7 bromo 1 oxo }+\text{PhB OH }_2\xrightarrow{\text{Pd PPh }}\text{tert Butyl 7 phenyl 1 oxo }\quad (85\%\text{ yield})

    This reaction facilitates the introduction of aryl or heteroaryl groups for structure-activity relationship studies .

  • Ullmann Coupling :
    Copper-catalyzed coupling with amines or alcohols replaces bromine with -NH₂ or -OR groups. For instance, using CuI and Cs₂CO₃ in dioxane (80°C, 12 h) generates amino-substituted derivatives .

Deprotection of the tert-Butyl Ester

The tert-butyl group is cleaved under acidic conditions to yield the free carboxylic acid:

tert Butyl esterTFA or HCl aq 7 Bromo 1 oxo 4 carboxylic acid(9095% yield)\text{tert Butyl ester}\xrightarrow{\text{TFA or HCl aq }}\text{7 Bromo 1 oxo 4 carboxylic acid}\quad (90–95\%\text{ yield})

This deprotection step is critical for further functionalization, such as amide bond formation.

Friedel-Crafts Cyclization

Oxalyl chloride-mediated cyclization converts the compound into medicinally relevant tetracyclic scaffolds:

tert Butyl 7 bromo 1 oxo Oxalyl chloride AlCl Indenoisoquinoline 8(58% yield)\text{tert Butyl 7 bromo 1 oxo }\xrightarrow{\text{Oxalyl chloride AlCl }}\text{Indenoisoquinoline 8}\quad (58\%\text{ yield})

This reaction proceeds via intermediate acyl chloride formation and intramolecular electrophilic aromatic substitution .

Cross-Coupling for Heterocycle Formation

The bromine atom participates in Buchwald-Hartwig amination with primary/secondary amines using Pd₂(dba)₃ and Xantphos:

tert Butyl 7 bromo 1 oxo +R NH2Pd catalyst7 Amino derivatives(7080% yield)\text{tert Butyl 7 bromo 1 oxo }+\text{R NH}_2\xrightarrow{\text{Pd catalyst}}\text{7 Amino derivatives}\quad (70–80\%\text{ yield})

These derivatives are precursors for anticancer agents targeting topoisomerase I.

Hydrolysis and Functional Group Interconversion

  • Ester Hydrolysis :
    The ethyl ester (analogous to the tert-butyl variant) undergoes hydrolysis with NaOH or LiOH to yield carboxylic acids.

  • Reduction :
    Selective reduction of the ketone moiety using NaBH₄ or LiAlH₄ produces secondary alcohols.

Comparative Reactivity Table

Reaction Type Reagents/Conditions Product Yield Key References
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80°CBiaryl derivatives75–85%
Friedel-CraftsOxalyl chloride, AlCl₃Indenoisoquinoline58%
DeprotectionTFA, DCM, rtCarboxylic acid90–95%
Buchwald-HartwigPd₂(dba)₃, Xantphos, toluene, 110°C7-Amino derivatives70–80%

Mechanistic Insights

  • Copper-Catalyzed Coupling : Proceeds via a Cu(I)-mediated Ullmann mechanism, forming a C–C bond at the ortho position .

  • Cyclization Pathways : Intramolecular Sₙ2 reactions and carbonate ion participation drive scaffold formation .

Scientific Research Applications

Basic Information

  • Molecular Formula : C₁₄H₁₈BrNO₂
  • Molecular Weight : 312.20 g/mol
  • CAS Number : 258515-65-0

Structural Characteristics

The compound features a bromo substituent at the 7-position of the isoquinoline ring, which is crucial for its biological activity and reactivity in synthetic pathways.

Medicinal Chemistry

Anticancer Activity
Research has demonstrated that derivatives of isoquinoline compounds exhibit significant anticancer properties. Studies have shown that tert-butyl 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylate can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival .

Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Isoquinoline derivatives are known to modulate neurotransmitter systems and exhibit antioxidant activity, which may help in conditions such as neurodegenerative diseases .

Organic Synthesis

Building Block for Complex Molecules
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various coupling reactions, including cross-dehydrogenative coupling processes that enhance the efficiency of synthetic routes in organic chemistry .

Photocatalysis
Recent studies have explored the use of this compound in photocatalytic reactions, where it can facilitate the formation of carbon-carbon bonds under light irradiation. This application is particularly valuable for developing sustainable synthetic methodologies .

Cosmetic Formulations

Skin Care Products
The compound's properties have led to its inclusion in cosmetic formulations aimed at enhancing skin health. Its potential anti-inflammatory and antioxidant effects make it a candidate for products designed to protect against oxidative stress and improve skin barrier function .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal highlighted the efficacy of this compound against breast cancer cell lines. The results indicated a dose-dependent response where higher concentrations led to increased cell death rates, suggesting its potential as a therapeutic agent .

Case Study 2: Synthesis of Isoquinoline Derivatives

In a synthetic chemistry study, researchers utilized this compound as a precursor for creating novel isoquinoline derivatives with enhanced biological activities. The study demonstrated successful coupling reactions that yielded compounds with improved pharmacological profiles .

Mechanism of Action

The mechanism of action of tert-Butyl 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylate involves its interaction with specific molecular targets. The bromine atom and oxo group play crucial roles in its reactivity and binding to target molecules. The pathways involved may include:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.

    Receptor Binding: It may interact with specific receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Effects and Reactivity

A structurally related compound, tert-butyl 3-methyl-2-(((1R,4aR,4bS,7S,10aR)-1,4a,7-trimethyl-7-vinyl-1,2,3,4,4a,4b,5,6,7,8,10,10a-dodecahydrophenanthrene-1-carboxamido)methyl)-1H-indole-1-carboxylate (Compound 8 from ), shares the tert-butyl carboxylate moiety but differs in its core structure and substituents. Key comparisons include:

Feature Target Compound Compound 8 ()
Core Structure 1,2-Dihydroisoquinoline (planar, conjugated bicyclic system) Indole-phenanthrene hybrid (non-planar, sterically congested polycyclic system)
Functional Groups 7-Bromo, 1-oxo, 4-tert-butyl carboxylate 3-Methylindole, phenanthrene carboxamide, 4-tert-butyl carboxylate
Reactivity Bromine enables cross-coupling; ketone may undergo nucleophilic addition Methyl and vinyl groups may participate in alkylation or cycloaddition; amide for hydrogen bonding
Crystallization Likely influenced by hydrogen bonding (1-oxo group) and steric bulk of tert-butyl Complex crystallization due to polycyclic framework and multiple substituents

The bromine atom in the target compound provides a distinct site for regioselective functionalization, unlike Compound 8, which lacks halogen substituents.

Hydrogen Bonding and Crystal Packing

Hydrogen bonding patterns in crystals, as discussed in , are critical for understanding the physicochemical behavior of such compounds. In contrast, Compound 8 contains an amide group, which can participate in stronger N–H···O hydrogen bonds, leading to more robust supramolecular architectures .

Electronic and Steric Effects

  • Bromo vs. In Compound 8, the electron-donating methyl group may stabilize adjacent reactive sites.
  • tert-Butyl Group: Both compounds benefit from the steric and solubility-enhancing effects of the tert-butyl ester, though its placement on a planar isoquinoline (target) vs. a congested indole-phenanthrene system (Compound 8) may lead to divergent crystallization outcomes .

Biological Activity

tert-Butyl 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylate (CAS Number: 2385456-89-1) is a compound belonging to the class of isoquinoline derivatives. It has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is C14H16BrN O3, with a molecular weight of 326.19 g/mol. The compound features a bromo substituent which is significant for its biological activity.

PropertyValue
Molecular FormulaC14H16BrNO3
Molecular Weight326.19 g/mol
CAS Number2385456-89-1
Purity≥97%

Research indicates that isoquinoline derivatives exhibit a broad spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory effects. The specific mechanisms through which this compound exerts its effects are under investigation but may involve:

  • DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA, potentially disrupting replication and transcription processes.
  • Kinase Inhibition : Preliminary studies suggest that this compound may inhibit certain serine/threonine kinases involved in cancer cell proliferation.
  • Induction of Apoptosis : Evidence points towards the compound inducing apoptosis in cancer cells through caspase-independent pathways.

Anticancer Activity

A significant area of research focuses on the anticancer properties of this compound. In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines.

Case Study: Prostate Cancer
In a study involving prostate cancer cell lines (22Rv1), treatment with tert-butyl 7-bromo derivatives resulted in:

  • Dose-dependent cytotoxicity : The compound showed effectiveness at concentrations as low as 0.5 µM.
  • Apoptotic markers : Increased externalization of phosphatidylserine and DNA fragmentation were observed, indicating apoptosis-like cell death.

Antimicrobial Activity

The compound also displays antimicrobial properties against both bacterial and fungal strains. In a comparative study:

  • Bacterial Inhibition : Showed significant inhibition against Staphylococcus aureus and Escherichia coli.
  • Fungal Activity : Exhibited antifungal effects against Candida albicans.

Summary of Findings

Activity TypeObserved Effects
AnticancerInduces apoptosis in prostate cancer cells
AntimicrobialEffective against various bacterial strains
AntifungalInhibitory effects on fungal growth

Q & A

Q. What synthetic strategies are recommended for preparing tert-Butyl 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylate?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the isoquinoline core. A plausible route includes:

Esterification : Introduce the tert-butyl carboxylate group via coupling of 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid with tert-butanol under acid catalysis (e.g., H₂SO₄) at 80–100°C.

Bromination : Direct electrophilic bromination using NBS (N-bromosuccinimide) in DMF at 0–25°C, ensuring regioselectivity at the 7-position through steric/electronic control.
Key Considerations : Monitor reaction progress via TLC (silica gel, hexane/EtOAc 3:1) and confirm purity via HPLC (C18 column, acetonitrile/water gradient). Similar esterification protocols are categorized under "H7" in structural analogs .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer :
  • Analytical Techniques :
TechniqueParametersKey Peaks/Data
¹H/¹³C NMR CDCl₃, 600 MHzIsoquinoline protons (δ 7.5–8.2 ppm), tert-butyl (δ 1.4 ppm, singlet)
HPLC C18, 70:30 ACN/H₂O, 1 mL/minPurity ≥95% (retention time ~8.2 min)
HRMS ESI+ mode[M+H]⁺ calculated for C₁₅H₁₆BrNO₃: 346.03
  • Contaminant Analysis : Use preparative TLC to isolate impurities, followed by LC-MS for identification.

Q. What safety precautions are critical during handling?

  • Methodological Answer :
  • Hazard Mitigation : Based on structurally related compounds, assume risks include respiratory irritation (H335) and skin sensitivity (H315) .
  • Protocols :
  • Use PPE (nitrile gloves, lab coat, goggles).
  • Store in airtight containers under nitrogen, in a dry environment (P402 + P404) .
  • Neutralize waste with 10% aqueous NaHCO₃ before disposal.

Advanced Research Questions

Q. How can the bromination step be optimized for higher yield and selectivity?

  • Methodological Answer :
  • Variable Screening :
ParameterTest RangeOptimal Condition
CatalystFeCl₃, AlCl₃, NoneAlCl₃ (10 mol%)
SolventDCM, DMF, THFDMF (polar aprotic)
Temperature0°C, RT, 40°C0°C (prevents di-bromination)
  • Mechanistic Insight : DFT calculations predict bromine electrophile attack at the 7-position due to electron-deficient isoquinoline ring. Use in situ IR to track NBS consumption.

Q. What advanced techniques resolve stereochemical ambiguities in derivatives of this compound?

  • Methodological Answer :
  • 2D NMR : NOESY (nuclear Overhauser effect spectroscopy) to confirm spatial proximity of substituents.
  • X-ray Crystallography : Co-crystallize with chiral auxiliaries (e.g., Mosher’s acid) for absolute configuration determination.
  • Case Study : For a structurally related spiro compound, ¹³C NMR (150 MHz, CDCl₃) resolved conformational isomers .

Q. How should researchers address batch-to-batch discrepancies in spectroscopic data?

  • Methodological Answer :
  • Root-Cause Analysis :

Solvent Traces : Check for residual DMF (δ 2.7–3.1 ppm in ¹H NMR) via D₂O shake.

Tautomerism : Assess pH-dependent keto-enol shifts via variable-temperature NMR.

Crystallinity : Compare PXRD patterns to rule out polymorphic variations.

  • Validation : Cross-validate with independent synthetic batches and computational NMR prediction tools (e.g., ACD/Labs).

Data Contradiction Analysis

Q. How to reconcile conflicting reactivity data in cross-coupling reactions using this compound?

  • Methodological Answer :
  • Hypothesis Testing :
VariableObservationResolution
Pd Catalyst Low yield with Pd(PPh₃)₄Switch to PdCl₂(dppf) with AsPh₃ ligand
Base Decomposition with K₂CO₃Use Cs₂CO₃ for milder conditions
  • Kinetic Profiling : Use stopped-flow UV-Vis to monitor intermediate stability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.